

Application Notes and Protocols for Nicarbazin Detection via ELISA

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Compound of Interest

Compound Name: Nicarbazin

Cat. No.: B1678737

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These application notes provide a detailed protocol for the quantitative detection of **nicarbazin** in various sample types using a competitive Enzyme-Linked Immunosorbent Assay (cELISA). This method is intended for researchers, scientists, and drug development professionals.

Introduction

Nicarbazin is a broad-spectrum coccidiostat widely used in the poultry industry to prevent and treat coccidiosis.[1][2][3] It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[4][5][6] DNC is the component with anticoccidial activity and is the primary residue marker in edible tissues.[7][8] Due to potential risks to human health from dietary exposure, regulatory bodies in many countries have established maximum residue limits (MRLs) for **nicarbazin** in poultry products.[7][8] This necessitates sensitive and reliable methods for detecting **nicarbazin** residues.

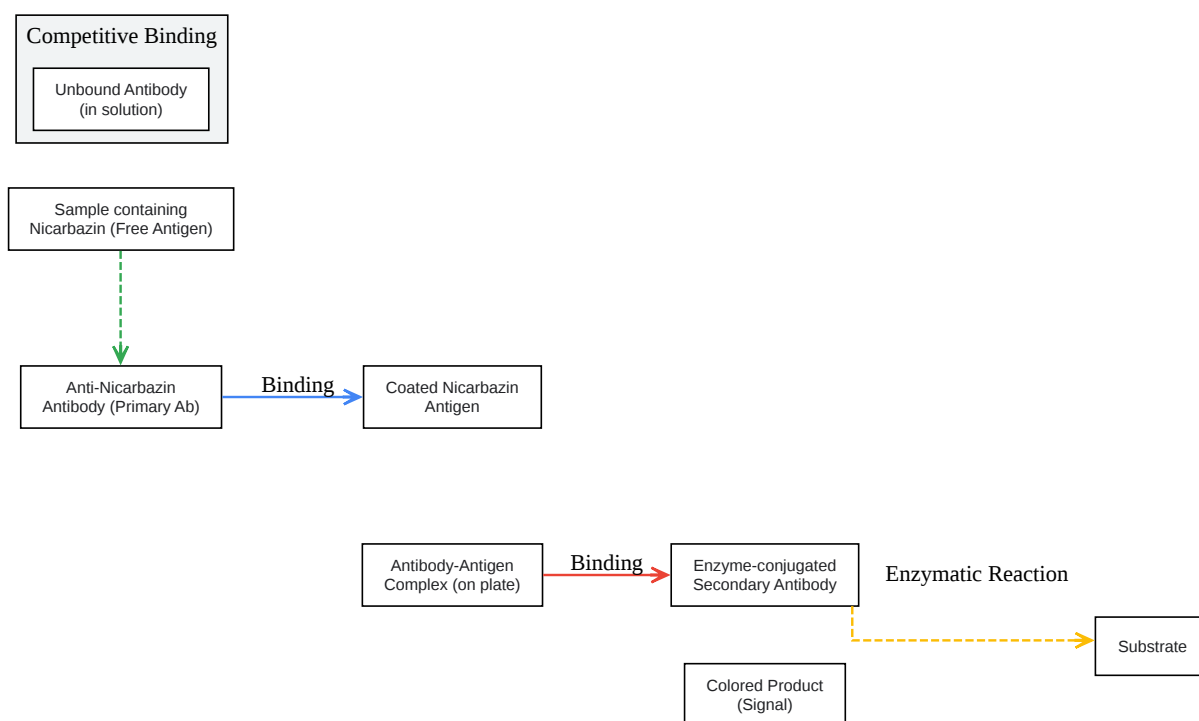
Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and high-throughput screening method for **nicarbazin** detection, providing a cost-effective alternative to chromatographic techniques like HPLC and LC/MS/MS.[4] This document outlines the principles and a detailed protocol for a competitive ELISA for **nicarbazin**.

Principle of the Competitive ELISA

The assay is a competitive immunoassay. A microtiter plate is coated with a known amount of **nicarbazin** antigen (or a DNC-protein conjugate). The sample to be tested is pre-incubated with a specific monoclonal antibody against DNC. This mixture is then added to the coated

plate. The free **nicarbazin** in the sample competes with the coated antigen for binding to the limited amount of antibody. The more **nicarbazin** present in the sample, the less antibody will be available to bind to the antigen on the plate.

A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is then added. After a washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of **nicarbazin** in the sample. The concentration is determined by comparing the absorbance with a standard curve.



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Principle of the competitive ELISA for **nicarbazin** detection.

Materials and Reagents

- **Nicarbazin** standard
- Anti-**nicarbazin** monoclonal antibody
- **Nicarbazin**-BSA conjugate (for coating)
- Goat anti-mouse IgG-HRP conjugate
- 96-well microtiter plates
- Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)
- Assay Buffer (e.g., PBST containing 0.1% BSA)
- Substrate Solution (e.g., TMB)
- Stop Solution (e.g., 2 M H₂SO₄)[[3](#)]
- Methanol
- N,N-dimethylformamide (DMF)
- Acetonitrile (ACN)
- Hexane
- Microplate reader (450 nm)

Experimental Protocols

Antibody Production and Characterization

The development of a sensitive ELISA relies on the production of high-affinity monoclonal antibodies against the DNC component of **nicarbazin**.[\[4\]](#) As DNC is a small molecule (hapten),

it needs to be conjugated to a carrier protein to become immunogenic.[\[4\]](#)[\[6\]](#)

Hapten Synthesis and Immunogen Preparation:

- Synthesize a DNC derivative with a functional group suitable for conjugation (e.g., a carboxyl group).[\[4\]](#)
- Conjugate the DNC hapten to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using standard coupling methods (e.g., carbodiimide chemistry).
- Immunize mice with the DNC-carrier protein conjugate to elicit an immune response.
- Produce hybridomas by fusing spleen cells from immunized mice with myeloma cells.
- Screen hybridoma supernatants for the presence of antibodies that bind to a DNC-ovalbumin (OVA) conjugate.
- Select and subclone positive hybridomas to obtain monoclonal antibody-producing cell lines.
[\[9\]](#)

Antibody Characterization:

- Determine the antibody isotype.
- Evaluate the antibody's affinity and specificity through chessboard titrations and cross-reactivity studies with related compounds.

Sample Preparation

Accurate sample preparation is crucial for reliable results. The following are general protocols for different matrices.

For Chicken Muscle and Tissue:[\[10\]](#)

- Homogenize 1 g of the sample.
- Add 4 mL of acetonitrile and vortex for 5 minutes.

- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
- Discard the upper hexane layer.
- Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen.
- Re-dissolve the residue in 1 mL of assay buffer.

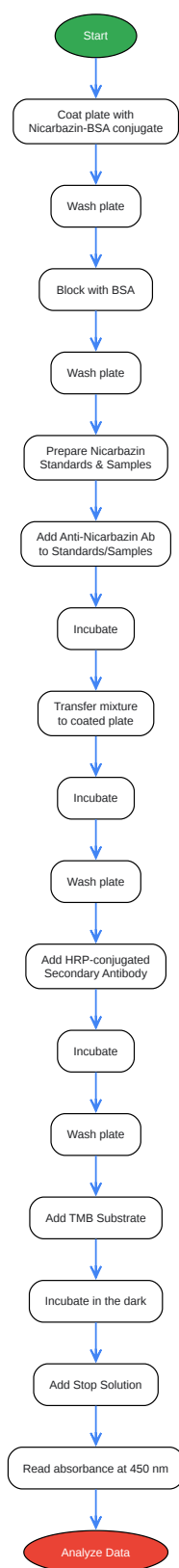
For Eggs:[[1](#)]

- Homogenize the egg sample.
- Extract with acetonitrile followed by a hexane wash as described for muscle tissue.

For Feed:[[10](#)]

- Grind the feed sample to a fine powder.
- Extract a known amount of the sample with a suitable solvent mixture (e.g., acetonitrile/water).
- Centrifuge and dilute the supernatant in assay buffer for analysis.

ELISA Protocol



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Experimental workflow for the **nicarbazin** competitive ELISA.

- Coating: Dilute the **nicarbazin**-BSA conjugate in coating buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at 37°C.
- Washing: Wash the plate three times with wash buffer.
- Competitive Reaction:
 - Prepare a series of **nicarbazin** standards in assay buffer. Due to the low water solubility of **nicarbazin**, a co-solvent like DMF (3% v/v) or acetonitrile (10% v/v) may be required in the assay buffer.^{[9][11]}
 - Add 50 µL of the **nicarbazin** standard or prepared sample to the appropriate wells.
 - Add 50 µL of the diluted anti-**nicarbazin** monoclonal antibody to each well.
 - Incubate for 1 hour at 37°C.
- Washing: Wash the plate three times with wash buffer.
- Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at 37°C.
- Washing: Wash the plate five times with wash buffer.
- Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 µL of stop solution to each well.
- Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

- Calculate the average absorbance for each standard and sample.
- Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (Absorbance of standard or sample / Absorbance of zero standard) x 100
- Plot a standard curve of % Binding versus the logarithm of the **nicarbazin** concentration.
- Determine the concentration of **nicarbazin** in the samples by interpolating their % Binding values from the standard curve.

Performance Characteristics

The performance of the **nicarbazin** ELISA can be characterized by several parameters. The following table summarizes representative data from published methods.

Parameter	Value	Reference
Antibody Type	Monoclonal (IgMκ)	[9][11]
IC ₅₀	0.825 ng/mL	[4]
2.5 ng/mL	[1][2]	
Limit of Detection (LOD)	0.33 nmol/mL	[9][11]
Muscle: 25 ng/g	[10]	
Feed: 50 ng/g	[10]	
Assay Range	0.3–24.3 ng/mL	[4]
Cross-Reactivity	No significant cross-reactivity with other common coccidiostats.	[4]
Recovery Rate	74.4–111.7%	[4]
80 - 105%	[10]	

Conclusion

This competitive ELISA method provides a sensitive, specific, and rapid tool for the detection of **nicarbazin** residues in various matrices.[4][5] It is suitable for high-throughput screening in food safety monitoring and quality control programs. The development of high-quality monoclonal antibodies is a critical step in establishing a reliable assay.[4][6] Proper sample preparation and adherence to the optimized protocol are essential for accurate and reproducible results.

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